molecular formula C20H13F3N6O3S B2357418 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 891121-71-4

2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2357418
CAS RN: 891121-71-4
M. Wt: 474.42
InChI Key: BHNYHCXBGVGCSN-UHFFFAOYSA-N
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Description

2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13F3N6O3S and its molecular weight is 474.42. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

While not directly related to energetic materials, it’s worth noting that certain derivatives of this compound have been evaluated for their antitumor activities. A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives exhibit potent antiproliferative activities against A549, Bewo, and MCF-7 cells .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares similarities with the fused-triazole backbone, can be used as a template for designing new LSD1 inhibitors. Docking studies suggest that hydrogen interactions between the nitrogen atom in the pyridine ring and Met332 contribute to improved activity .

Additional Research

For a deeper understanding of its thermal decomposition behavior, systematic studies have been conducted on the thermal decomposition process of TATOT (a related compound) using various techniques, including TG, DSC, TG-DSC-FTIR-MS, and ARC .

properties

IUPAC Name

2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N6O3S/c21-20(22,23)13-4-2-5-14(10-13)24-18(30)11-33-19-26-25-17-8-7-16(27-28(17)19)12-3-1-6-15(9-12)29(31)32/h1-10H,11H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNYHCXBGVGCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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